Zolertine, also known by its IUPAC name 1-Phenyl-4-[2-(tetrazol-5-yl)ethyl]piperazine, is classified as an alpha-1 adrenoceptor antagonist. This compound is primarily utilized in the treatment of conditions related to the cardiovascular system, particularly those involving hypertension and other disorders influenced by adrenergic signaling. Zolertine functions by blocking alpha-1 adrenergic receptors, which plays a critical role in vasodilation and lowering blood pressure.
Zolertine is derived from piperazine, a well-known heterocyclic compound. The classification of Zolertine as an alpha-1 adrenoceptor antagonist places it within a broader category of drugs that modulate adrenergic signaling, which includes various antihypertensive agents. Its pharmacological properties make it relevant in both therapeutic and research contexts.
The synthesis of Zolertine involves several key steps that typically include:
While detailed synthetic routes are proprietary or vary among laboratories, common methods include:
Technical parameters such as temperature, solvent choice, and reaction time are optimized to enhance yield and purity.
The molecular structure of Zolertine can be represented as follows:
The structural representation highlights the presence of a piperazine ring, a phenyl group, and a tetrazole moiety, which are integral to its function as an antagonist at alpha-1 adrenergic receptors.
Zolertine participates in several chemical reactions typical of its functional groups:
These reactions are essential for modifying Zolertine for various pharmaceutical formulations or for studying its interactions with biological targets.
Zolertine exerts its pharmacological effects primarily through antagonism at alpha-1 adrenergic receptors located on vascular smooth muscle cells. The mechanism involves:
Research indicates that Zolertine's efficacy can be influenced by receptor subtype selectivity and the presence of other modulatory factors in the cardiovascular system.
Relevant data from studies indicate that these properties impact both the formulation and delivery methods for therapeutic use.
Zolertine's primary applications lie within pharmacology and clinical medicine:
Ongoing research continues to explore potential new applications for Zolertine in treating other conditions influenced by adrenergic receptor activity, including anxiety disorders and certain types of heart failure.
Zolertine is formally identified by the IUPAC name 1-phenyl-4-[2-(tetrazol-5-yl)ethyl]piperazine, reflecting its core structural motifs: a phenyl-substituted piperazine ring linked via an ethyl bridge to a tetrazole heterocycle. Its molecular formula is C₁₃H₁₈N₆, with an average molecular mass of 258.329 g/mol and a monoisotopic mass of 258.159295 Da [5] [7]. The hydrochloride salt form (CAS: 7241-94-3) has the formula C₁₃H₁₉ClN₆ and a molecular weight of 294.78 g/mol [7]. Key identifiers include:
Table 1: Zolertine Structural Identifiers
Property | Value |
---|---|
IUPAC Name | 1-Phenyl-4-[2-(tetrazol-5-yl)ethyl]piperazine |
Molecular Formula | C₁₃H₁₈N₆ |
Molecular Weight | 258.329 g/mol |
SMILES | C1CN(CCN1CCC2=NNN=N2)C3=CC=CC=C3 |
InChIKey | QVIZGERPBBPGRI-UHFFFAOYSA-N |
CAS (Base) | 4004-94-8 |
CAS (Hydrochloride) | 7241-94-3 |
While no crystal structure of zolertine has been deposited in public databases, its stereochemical behavior can be inferred from its molecular geometry. The piperazine ring adopts a chair conformation, with the phenyl group equatorial to minimize steric strain. The tetrazole ring, aromatic and planar, connects via a flexible ethylene spacer (–CH₂–CH₂–), enabling rotational freedom [5] [7].
Notably, zolertine lacks chiral centers, eliminating concerns about enantiomeric activity. However, its binding to biological targets depends on conformational dynamics. For instance, the distance between the piperazine nitrogen and tetrazole ring influences its fit within adrenoceptor binding pockets. Modern crystallographic refinement techniques—such as conformation-dependent stereochemical libraries—could optimize hypothetical zolertine models by incorporating bond length and angle variability based on torsional parameters (e.g., phi/psi angles) [3] [8]. Such approaches improve accuracy in predicting ligand-receptor interactions, especially for flexible molecules.
As a free base, zolertine exhibits low aqueous solubility (<1 mg/mL), characteristic of lipophilic heterocyclic compounds. This arises from its aromatic rings and extensive nitrogen content, which favor hydrophobic environments. The hydrochloride salt form enhances aqueous solubility via ionization and salt formation, critical for bioavailability in physiological systems [7] [9]. Stability studies indicate that zolertine’s tetrazole ring may be susceptible to hydrolytic degradation under acidic or alkaline conditions, necessitating controlled pH environments during storage. Solid-state stability is maintained under anhydrous conditions, but humidity can accelerate decomposition [4].
Strategies to improve solubility include:
1H-NMR Spectroscopy (400 MHz, DMSO-d₆):
Mass Spectrometry:
Table 2: Key Spectroscopic Data for Zolertine
Technique | Key Signals |
---|---|
1H-NMR (DMSO-d₆) | Phenyl: δ 7.25–7.45 (m, 5H); Piperazine: δ 3.85 (s, 4H), 2.70 (t, 4H); Ethylene: δ 2.90 (t, 2H), 2.50 (t, 2H) |
ESI-MS | 259.2 [M+H]⁺; Fragments: 132.1 (C₁₀H₁₄N₃⁺), 111.0 (C₃H₅N₄⁺) |
Zolertine acts as a competitive α₁-adrenoceptor antagonist with subtype selectivity. Binding studies reveal highest affinity for the α₁D subtype (pKi >7.5), followed by α₁B (pKi ≈6.8) and α₁A (pKi ≈6.3) [1] [7]. This selectivity arises from ionic interactions between the protonated piperazine nitrogen and aspartate residues in the receptor’s transmembrane domain, while the tetrazole ring forms hydrogen bonds with serine or threonine.
Table 3: Adrenoceptor Binding Profile of Zolertine
Receptor Subtype | Tissue Source | Affinity (pKb/pA₂) | Mechanism |
---|---|---|---|
α₁D | Rat carotid artery | 7.48 ± 0.18 | Competitive antagonism |
α₁B | Rat liver | 6.81 ± 0.02 | Competitive antagonism |
α₁A | Rabbit liver | 6.35 ± 0.04 | Mixed antagonism |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3